molecular formula C8H7N3O2S B8597442 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one

2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one

Cat. No.: B8597442
M. Wt: 209.23 g/mol
InChI Key: YNQZITZTUZLNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery. The structure of 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one includes a pyridine ring fused to a pyrimidine ring, with a methanesulfinyl group attached to the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone.

    Reduction: The compound can be reduced to form a sulfide.

    Substitution: The methanesulfinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted pyridopyrimidines.

Scientific Research Applications

2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various cellular pathways. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfinyl group plays a crucial role in its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-methylsulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H7N3O2S/c1-14(13)8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12)

InChI Key

YNQZITZTUZLNRG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C2C=CC(=O)NC2=N1

Origin of Product

United States

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